Tricholomenyn A

Description

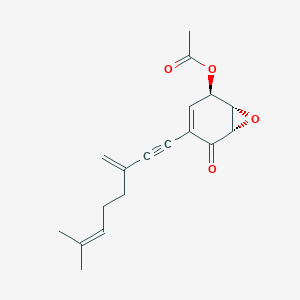

Tricholomenyn A is a structurally unique secondary metabolite first isolated from the mushroom Tricholoma acerbum (now classified as Tricholoma ustaloides). It belongs to the enynylcyclohexenone class of natural products, characterized by a cyclohexenone core substituted with an enynyl (alkene-alkyne) side chain . Its absolute configuration was confirmed via enantiocontrolled synthesis starting from chiral synthons derived from cis-1,4-dihydroxycyclohexa-2,5-diene .

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

[(1S,2R,6S)-4-(7-methyl-3-methylideneoct-6-en-1-ynyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] acetate |

InChI |

InChI=1S/C18H20O4/c1-11(2)6-5-7-12(3)8-9-14-10-15(21-13(4)19)17-18(22-17)16(14)20/h6,10,15,17-18H,3,5,7H2,1-2,4H3/t15-,17+,18-/m1/s1 |

InChI Key |

UDBAGMPPKFTSPW-BPQIPLTHSA-N |

Isomeric SMILES |

CC(=CCCC(=C)C#CC1=C[C@H]([C@H]2[C@@H](C1=O)O2)OC(=O)C)C |

Canonical SMILES |

CC(=CCCC(=C)C#CC1=CC(C2C(C1=O)O2)OC(=O)C)C |

Synonyms |

tricholomenyn A |

Origin of Product |

United States |

Chemical Reactions Analysis

Palladium-Catalyzed Sonogashira Coupling Route

A 1997 study reported a synthesis leveraging two palladium-catalyzed Sonogashira couplings :

-

First coupling : Formation of the enynyl fragment via reaction of a β-halo enone with a terminal alkyne.

-

Second coupling : Assembly of the cyclohexenone core.

| Step | Reaction Type | Catalyst | Key Outcome |

|---|---|---|---|

| 1 | Sonogashira coupling | Pd(PPh₃)₂Cl₂ | Enynyl fragment generation |

| 2 | Cyclization | Base-mediated | Cyclohexenone core formation |

This method also enabled the stereoselective synthesis of epithis compound , a diastereomer, by modifying coupling conditions .

Tandem Enyne Metathesis–Metallotropic -Shift

A 2009 total synthesis employed a relay metathesis-induced enyne ring-closing metathesis (RCM) followed by a metallotropic -shift :

-

Key reaction sequence :

-

Advantages : High efficiency for constructing the 1,5-dien-3-yne moiety and scalability for gram-scale production .

Mechanistic Insights and Challenges

-

Steric and electronic factors : The strained cyclohexenone core necessitates precise control over reaction stereochemistry .

-

Catalyst selection : Palladium and ruthenium catalysts (e.g., Grubbs) are critical for achieving regioselectivity in coupling and metathesis steps .

These studies collectively highlight the interplay of innovative catalysis and stereochemical control in accessing structurally complex natural products like this compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Tricholomenyn A shares structural motifs with several natural and synthetic analogs. Key comparisons include:

Table 1: Structural Features of this compound and Analogous Compounds

Key Observations :

- Tricholomenyn C : A congener of this compound, differing in the oxidation state and stereochemistry of the enynyl side chain .

- Asperpentyn/Harveynone: Both feature a 1,5-diene-3-yne motif but lack the antimitotic activity of this compound. Their epoxycyclohexenone core contrasts with this compound’s simpler cyclohexenone .

- Saponaceolides: Lanostane triterpenes with lactone rings, structurally distinct from this compound but co-isolated from T. ustaloides .

Key Insights :

- This compound’s antimitotic activity is unique among its analogs, likely due to its enynyl side chain interacting with tubulin’s colchicine-binding site .

- Saponaceolides F/J exhibit broad cytotoxicity against cancer cell lines (e.g., HL-60, HepG2) via apoptosis, contrasting with this compound’s microtubule-targeted mechanism .

Q & A

Q. What are the established synthetic routes for Tricholomenyn A, and how do their yields and stereochemical outcomes compare?

- Methodological Answer : The total synthesis of (-)-Tricholomenyn A has been achieved via tandem enyne metathesis and metallotropic [1,3]-shift reactions. Key steps include the use of Grubbs II catalyst for ring-closing metathesis and IBX (2-iodoxybenzoic acid) for oxidation . A comparative analysis of synthetic routes (Table 1) highlights enantiomeric purity ([α]D values) and diastereoselectivity. For example, epoxidation of intermediate 17 using H₂O₂ and Triton B achieved 99% enantiomeric excess (ee) and single-diastereomer formation, whereas analogous substrates with γ-acetoxy groups showed reduced selectivity .

Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Selectivity (ee/dr) | Reference |

|---|---|---|---|---|

| Epoxidation | H₂O₂, Triton B | 85 | 99% ee, >20:1 dr | |

| Ring-Closing Metathesis | Grubbs II catalyst | 92 | N/A |

Q. How can researchers verify the enantiopurity of synthesized this compound?

- Methodological Answer : Chiral HPLC coupled with optical rotation measurements is critical. For instance, synthetic (-)-Tricholomenyn A showed [α]²³D = -234.6° (c = 0.96, CH₂Cl₂), consistent with literature values ([α]²⁹D = -235.7°) from enzymatically resolved material . Discrepancies >2° should prompt re-evaluation of asymmetric induction steps or purification protocols.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) are standard. For example, the epoxide proton in synthetic this compound appears as a singlet at δ 3.12 ppm in ¹H NMR, while the enyne moiety is confirmed via HMBC correlations .

Advanced Research Questions

Q. How can contradictory diastereoselectivity outcomes in this compound’s epoxidation be resolved?

- Methodological Answer : Contradictions arise from substituent effects (e.g., γ-benzoyloxy vs. γ-acetoxy groups). Computational studies (DFT) or kinetic isotopic experiments (KIE) can elucidate steric/electronic influences. For example, γ-benzoyloxy groups enhance transition-state rigidity, favoring a single diastereomer, whereas acetoxy groups introduce conformational flexibility, leading to byproducts .

Q. What strategies optimize enantioselectivity in asymmetric syntheses of this compound?

- Methodological Answer : Chiral auxiliaries or organocatalysts can improve enantioselectivity. In one approach, oxidative desymmetrization of 1,3-cyclohexadiene using a chiral ligand (e.g., (S,S)-L1) achieved 98% ee in intermediate 17 . Screening alternative catalysts (e.g., Jacobsen epoxidation catalysts) may further enhance selectivity.

Q. How do researchers address discrepancies between synthetic and natural this compound’s bioactivity profiles?

- Methodological Answer : Comparative in vitro assays (e.g., cytotoxicity against cancer cell lines) must control for impurities (<1% by HPLC) and stereochemical drift. For example, synthetic batches with <95% ee may show reduced activity, necessitating recrystallization or chiral chromatography .

Q. What experimental designs validate proposed biosynthetic pathways for this compound?

- Methodological Answer : Isotopic labeling (¹³C or ²H) of putative precursors in fungal cultures, followed by LC-MS/MS analysis, can trace biogenetic origins. For instance, feeding studies with ¹³C-acetate may confirm polyketide synthase involvement .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound’s mechanistic pathways?

- Population : this compound and its synthetic intermediates.

- Intervention : Application of kinetic/thermodynamic control in epoxidation.

- Comparison : γ-Substituted vs. unsubstituted cyclohexene derivatives.

- Outcome : Diastereomer ratio (dr) and reaction rate (k).

- Time : Reaction monitoring via in situ FTIR or LC-MS .

Q. What FINER criteria ensure rigor in this compound research questions?

- Feasible : Access to chiral catalysts and advanced NMR facilities.

- Interesting : Addressing gaps in enantioselective synthesis.

- Novel : Exploring non-metathesis routes (e.g., biocatalysis).

- Ethical : Adherence to NIH preclinical reporting guidelines .

- Relevant : Contributing to natural product total synthesis benchmarks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting optical rotation data in synthetic batches?

- Methodological Answer : Cross-validate with independent methods (e.g., X-ray crystallography of crystalline intermediates). For example, a 1° discrepancy in [α]D may indicate residual solvent or calibration errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.